molecular formula C8H15ClO2 B1294879 Carbonochloridic acid, heptyl ester CAS No. 33758-34-8

Carbonochloridic acid, heptyl ester

Cat. No. B1294879
CAS RN: 33758-34-8
M. Wt: 178.65 g/mol
InChI Key: SATRZZYUXUGZIE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The typical and traditional method for the synthesis of carboxylic acid esters is the reaction of carboxylic acids with an excess amount of alcohols in the presence of a catalytic amount of H2SO4 by using Dean-Stark apparatus . In this process, H2SO4 catalyzes the addition of the alcohol to the carboxylic acid, and the H2O thus generated is removed by Dean-Stark apparatus .


Chemical Reactions Analysis

Esters, including Carbonochloridic acid, heptyl ester, can undergo a variety of reactions. One such reaction is hydrolysis, which is the splitting of the ester with water . The hydrolysis of esters is catalyzed by either an acid or a base . Acidic hydrolysis of an ester gives a carboxylic acid and an alcohol, while basic hydrolysis of an ester gives a carboxylate salt and an alcohol .

Scientific Research Applications

Synthesis and Industrial Applications

The chemistry of carbonic and carbonochloridic esters, including Carbonochloridic acid, heptyl ester, is extensively utilized in various industrial applications. These compounds are highly reactive and lead to the formation of synthetic intermediates used in the production of pesticides, perfumes, drugs, polymers, dyes, and fuel additives. This area of study emphasizes the commercial and industrial relevance of carbonates and chloroformates, including their physical and chemical properties, manufacturing processes, analytical testing methods, environmental impact, storage, and transportation requirements, as well as their wide range of applications (Damle, 2000), (Kreutzberger, 2001).

Chemical Reactivity and Synthesis Methods

In the field of organic chemistry, carbonochloridic acid, heptyl ester, and related compounds are significant for their reactivity with various functional groups. This reactivity is harnessed in creating complex chemical structures, such as heterobifunctional cross-linking reagents and self-immolative linkers, which are critical in the synthesis of complex organic molecules (Vlahov, You, Kleindl, 2015). Additionally, techniques like microwave-accelerated esterification of α,β-unsaturated acids with alkyl or aryl carbonochloridate have been developed to improve the efficiency of chemical synthesis (Pathania, Sharma, Sinha, 2005).

Advanced Chemical Bond Formation

The formation of carbon-carbon bonds is a fundamental aspect of organic synthesis, where carbonochloridic acid, heptyl ester, plays a role. Research has shown the development of novel nickel-catalyzed reactions that allow for the coupling of zinc-activated carbon centers to esters, demonstrating the versatility and broad scope of this methodology across various substrates. This innovation highlights the use of carbonochloridic acid, heptyl ester, in advanced synthetic applications (Qin et al., 2016).

Safety And Hazards

Carbonochloridic acid, heptyl ester is considered hazardous. It causes severe skin burns and eye damage, and it is toxic if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing thoroughly after handling, wearing protective gear, and storing in a well-ventilated place .

properties

IUPAC Name

heptyl carbonochloridate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15ClO2/c1-2-3-4-5-6-7-11-8(9)10/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SATRZZYUXUGZIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2067793
Record name Carbonochloridic acid, heptyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2067793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Carbonochloridic acid, heptyl ester

CAS RN

33758-34-8
Record name Heptyl carbonochloridate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33758-34-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbonochloridic acid, heptyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033758348
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbonochloridic acid, heptyl ester
Source EPA Chemicals under the TSCA
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Record name Carbonochloridic acid, heptyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2067793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Carbonochloridic acid, heptyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Heptyl chloroformate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7RA475FEX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
L Cesoniena, R Daubaras… - Polish Journal of …, 2020 - yadda.icm.edu.pl
… The highest content of carbonochloridic acid heptyl ester was found in the cultivar ‘Lankė’ whose berries were unique for oxalic acid, izobutyl pentyl ester and sulphurous acid, 2-eth…
Number of citations: 5 yadda.icm.edu.pl
Q Zhang, YL Yang, Z Huang, Y Liu, J Hong - Journal of Environmental …, 2023 - Elsevier
The blooming consumption and disposal of p-acetaminophenol (APAP) calls for green technology for pollution control with high efficiency. In this study, series eco-friendly bimetallic 2D …
Number of citations: 0 www.sciencedirect.com
H Chihara, N Nakamura - Nuclei Zr-Bi, 1989 - Springer
This document is part of Subvolume C ‘Nuclei Zr - Bi’ of Volume 20 ‘Nuclear Quadrupole Resonance Spectroscopy Data’ of Landolt-Börnstein - Group III Condensed Matter. …
Number of citations: 0 link.springer.com
H Chihara, N Nakamura - Nuclei Cl-Rb, 1988 - Springer
This document is part of Subvolume B ‘Nuclei Cl - Rb’ of Volume 20 ‘Nuclear Quadrupole Resonance Spectroscopy Data’ of Landolt-Börnstein - Group III Condensed Matter. …
Number of citations: 0 link.springer.com
G No - polymer - Springer
Number of citations: 2
SFMNM Temp, F QCC, R Ref - Springer
Number of citations: 2

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